1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-18-8-7-15(11-19(18)24)28-22-16-10-14(25)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOEGWBUOBRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Dicarbonyl Cyclization
The pyrazole ring is typically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and arylhydrazines:
Reaction Scheme
3-(2-Nitrobenzoyl)pentane-2,4-dione + 3,4-Dichlorophenylhydrazine → Intermediate pyrazole
Conditions
- Catalyst: Nano-ZnO or polyphosphoric acid (PPA)
- Solvent: Solvent-free or sulfolane
- Temperature: 90–120°C
- Yield: 60–82%
Key Insight
Regioselectivity is controlled by:
- Electron-withdrawing groups on the hydrazine (3,4-dichlorophenyl directs N1 substitution)
- Steric effects of the dicarbonyl precursor
Friedländer Annulation for Quinoline Core
The quinoline system is constructed using Friedländer quinoline synthesis:
General Procedure
- React 4-aminophenylpyrazole with β-ketoester under acidic conditions
- Employ PPA as both catalyst and solvent
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Time | 1–2 hours |
| Yield | 68–75% |
| PPA Concentration | 85% P₂O₅ in H₃PO₄ |
This method avoids solvent use, enhancing atom economy and reducing purification complexity.
Fluorination at Position 8
Introducing the fluorine substituent requires late-stage functionalization:
Halogen Exchange
- Bromide precursor → Fluoride using KF/phase-transfer catalyst
- Conditions:
- Catalyst: Tetrabutylphosphonium bromide
- Solvent: Sulfolane/DMF (3:1)
- Temperature: 120°C, 12 hours
- Yield: 58–63%
Challenges
Directed Ortho-Metalation
Alternative approach for regioselective fluorination:
- Protect pyrazole NH with SEM group
- Use LDA/TMEDA complex for deprotonation
- Quench with NFSI fluorinating agent
- Deprotect under acidic conditions
Purification and Characterization
Chromatographic Separation
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| 1 | Flash Chromatography | Silica gel, hexane/EtOAc (4:1) | 85–90% |
| 2 | Preparative TLC | SiO₂, CH₂Cl₂/MeOH (95:5) | ≥98% |
Spectroscopic Verification
1H NMR Key Signals
- δ 8.72 (d, J = 5.6 Hz, H-5 quinoline)
- δ 7.89 (dd, J = 8.4, 2.1 Hz, H-6 quinoline)
- δ 7.45–7.32 (m, aryl protons)
19F NMR
Single peak at δ -118.7 ppm confirms aromatic fluorine.
Alternative Synthetic Routes
Reductive Cyclization
Nitro intermediates → Catalytic hydrogenation (Pd/C, H₂ 50 psi)
Advantages
- Single-pot formation of fused rings
- Avoids harsh acidic conditions
Limitations
- Requires careful control of reduction steps
- Lower yields (45–52%) compared to Friedländer method
Microwave-Assisted Synthesis
Emerging technique showing promise:
Yield Optimization Strategies
| Factor | Optimization Approach | Yield Impact |
|---|---|---|
| Solvent polarity | Switch from DMF to sulfolane | +12% |
| Catalyst loading | Increase PPA from 5% to 15% w/w | +8% |
| Fluorination time | Extend from 12 to 18 hours | +5% |
| Purification | Add recrystallization step | +7% |
Industrial-Scale Considerations
Patent disclosures reveal key process parameters:
- Preferred batch size: 50–100 kg
- Cost drivers:
- 3,4-Dichlorophenylhydrazine (≥98% purity)
- Fluorination reagents (NFSI vs. KF comparisons)
- Waste management:
- PPA neutralization with Na₂CO₃ → Phosphate recovery
- Fluoride byproducts → Calcium precipitation
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been observed as a key pathway for these effects.
Case Study: Inhibition of NO Production
A study evaluated various derivatives and found notable IC50 values:
- Compound A : IC50 = 0.39 μM
- Compound B : IC50 = 0.45 μM
- Compound C : IC50 = 0.50 μM
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.
Proposed Mechanisms
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
- Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
- Induction of Apoptosis in Cancer Cells : Through modulation of key signaling pathways such as p53 and NF-kB.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-ligand interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties of Selected Pyrazoloquinoline Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group in 1,3-diphenyl-8-CF₃-pyrazolo[3,4-b]quinoline elevates HOMO/LUMO levels, making it suitable for OLEDs . In contrast, the dichlorophenyl and fluorine substituents in the target compound enhance lipophilicity and may favor biological membrane penetration .
- Lipophilicity Trends: The dichlorophenyl group increases lipophilicity compared to mono-chlorophenyl (e.g., 4-Cl-phenyl in ) or methoxy-substituted analogs. This aligns with , where lipophilicity measurements via RP-HPLC correlated with bioactivity in chlorophyll inhibition assays .
Biological Activity
1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds from this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed, indicating a mechanism for their anti-inflammatory effects. Notably, certain derivatives exhibited IC50 values as low as 0.39 μM against NO production, showcasing their potency .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2b | 0.45 | COX-2 inhibition |
| 2c | 0.50 | iNOS inhibition |
These findings suggest that modifications on the phenyl ring can significantly influence biological activity and cytotoxicity.
Anti-cancer Activity
The anti-cancer properties of pyrazolo[4,3-c]quinoline derivatives have also been extensively studied. A series of N-phenyl derivatives demonstrated potent activity against various cancer cell lines with EC50 values ranging from 30 to 700 nM. For example, one derivative showed an EC50 value of 30 nM in inducing apoptosis in cancer cells derived from solid tumors .
| Compound | EC50 (nM) | Cancer Type |
|---|---|---|
| Compound 6b | 30 | Solid tumors |
| Compound 2 | 400 | Breast cancer |
| Compound X | 70 | Lung cancer |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the pyrazoloquinoline scaffold play a crucial role in determining biological activity. Electron-donating groups at specific positions enhance anti-inflammatory effects while reducing cytotoxicity. For instance, ortho-substituted derivatives tended to exhibit lower inhibitory activity compared to para-substituted ones, emphasizing the importance of molecular geometry in drug design .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the effects of various pyrazolo[4,3-c]quinoline derivatives on LPS-induced inflammation in RAW 264.7 cells. The most potent compound demonstrated significant reductions in NO production and iNOS expression levels compared to controls.
Case Study 2: Cancer Cell Apoptosis
In another investigation, a derivative was tested against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
Q & A
Q. What synthetic methodologies are employed for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is synthesized via cyclization of halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile reacts with hydrazine derivatives to form the pyrazole ring. Subsequent nucleophilic aromatic substitution introduces the 3,4-dichlorophenyl and fluorophenyl groups. Key steps include temperature-controlled cyclization (110–120°C) and Pd-catalyzed coupling for aryl group installation .
Q. How is the purity and structural integrity validated for this compound?
Analytical methods include:
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : CDK2/cyclin A assays (IC50 determination via ATP competition).
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodent neuronal cultures.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, dichlorophenyl) influence bioactivity?
- Fluorine at C8 : Enhances metabolic stability via reduced CYP450 oxidation.
- 3,4-Dichlorophenyl : Increases lipophilicity (logP ~3.8), improving blood-brain barrier penetration.
- Phenyl at C3 : π-Stacking interactions with kinase ATP-binding pockets (e.g., CDK2). Computational studies (DFT) show electron-withdrawing groups enhance binding affinity by 1.5–2.0 kcal/mol .
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anticonvulsant effects)?
Q. What strategies optimize solubility without compromising activity?
Q. How can structural modifications address metabolic instability in vivo?
- Fluorine substitution : Replace labile protons (e.g., C7-H → C7-F) to block oxidative metabolism.
- Deuterium incorporation : Replace C4-H with deuterium (kcat reduction by 6–8× in CYP3A4 assays).
- Heterocycle rigidification : Replace phenyl with pyridyl to reduce rotational entropy and CYP affinity .
Methodological Considerations
8. Designing experiments to assess SAR for antitumor activity:
- Library synthesis : Vary substituents at C1 (e.g., 3,4-dichlorophenyl → 3-fluoro-4-methylphenyl) and C8 (F → Cl).
- Data analysis : Use 3D-QSAR (CoMFA) to correlate substituent volume/electrostatics with IC50 values.
- Validation : Cross-test in xenograft models (e.g., MTD/ED50 ratios) .
9. Addressing discrepancies in cytotoxicity data across cell lines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
